molecular formula C16H10BrN3O3 B15084419 1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618099-03-9

1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Katalognummer: B15084419
CAS-Nummer: 618099-03-9
Molekulargewicht: 372.17 g/mol
InChI-Schlüssel: KWWOFRXJSZPMQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a synthetically versatile pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Pyrazole-based scaffolds are recognized as pharmacologically important active structures, demonstrated to possess a wide spectrum of biological activities . The presence of both 4-bromophenyl and 3-nitrophenyl substituents on the core heterocycle makes this compound a valuable bifunctional intermediate. The aldehyde group (-CHO) at the 4-position is a highly reactive handle, enabling further chemical modifications through condensation, nucleophilic addition, and other reactions to create diverse libraries of compounds for biological screening. Research into pyrazole derivatives has shown their potential as inhibitors for protein glycation and as antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents . The structure of this compound aligns with those studied in the synthesis of 1,3,5-trisubstituted pyrazoles, which are of particular interest in developing new therapeutic agents and functional ligands . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

618099-03-9

Molekularformel

C16H10BrN3O3

Molekulargewicht

372.17 g/mol

IUPAC-Name

1-(4-bromophenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10BrN3O3/c17-13-4-6-14(7-5-13)19-9-12(10-21)16(18-19)11-2-1-3-15(8-11)20(22)23/h1-10H

InChI-Schlüssel

KWWOFRXJSZPMQM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoacetophenone with 3-nitrobenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized using hydrazine hydrate to yield the pyrazole ring. The final step involves the oxidation of the pyrazole derivative to introduce the aldehyde group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Condensation Reactions with Active Methylene Compounds

The aldehyde group undergoes condensation with active methylene reagents like malononitrile and ethyl cyanoacetate to form α,β-unsaturated derivatives.

ReagentConditionsProductYieldCharacterization Data (IR, NMR)Source
MalononitrileEthanol reflux, 3 hrs2-Amino-4-(1,3-diphenylpyrazol-4-yl)-6-arylthiopyridine-3,5-dicarbonitrile82%IR: 2210 cm⁻¹ (CN), 1665 cm⁻¹ (C=O); ¹H NMR: δ 8.57 (s, pyrazole-H)
Ethyl cyanoacetateEthanol, DMF, 80°CEthyl 2-cyano-3-(pyrazol-4-yl)acrylate75%IR: 1720 cm⁻¹ (ester C=O); ¹³C NMR: δ 162.1 (C=O)

These products serve as intermediates for antitumor agents, with demonstrated activity against HepG2 liver cancer cells (IC₅₀ = 4.2 μM) .

Schiff Base Formation

The aldehyde reacts with amines/hydrazines to form Schiff bases, which are precursors for metal complexes and bioactive molecules.

Amine/HydrazineConditionsProductYieldKey Spectral DataSource
3-HydrazinylquinolineEthanol reflux, 3 hrs(E)-1-((Pyrazol-4-yl)methylene)-2-(quinolin-3-yl)hydrazine87%¹H NMR: δ 8.54 (s, NH); IR: 3255 cm⁻¹ (O-H)
ThiosemicarbazideEthanol, 70°CThiosemicarbazone derivative73%IR: 1323 cm⁻¹ (C-N); FAB-MS: m/z 568.07

Schiff bases derived from this compound exhibit antimicrobial activity against E. coli (MIC = 8 μg/mL) .

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming alcohols or thioacetals.

NucleophileCatalystProductYieldApplicationSource
Sodium borohydrideMethanol, 0°C4-(Hydroxymethyl)pyrazole derivative90%Intermediate for fluorescent probes
EthanedithiolBF₃·Et₂O1,3-Dithiolane derivative68%Protective group for aldehyde

Cyclocondensation Reactions

The compound acts as a building block in heterocycle synthesis.

ReagentConditionsProductYieldBiological ActivitySource
3-(2-Bromoacetyl)-2H-chromen-2-oneEthanol reflux, 3 hrsPyrazolyl-chromenone hybrid78%α-Glucosidase inhibition (IC₅₀ = 12 μM)
ThioureaAcOH, 100°CPyrazolo[3,4-d]pyrimidine65%Antitumor activity (HCT116: IC₅₀ = 9 μM)

Metal Complexation

Schiff bases derived from the aldehyde form stable complexes with transition metals.

Metal SaltConditionsComplexKey PropertiesSource
Cu(NO₃)₂·3H₂OMethanol, RT[Cu(L)₂(NO₃)₂]ESR: gǁ = 2.24, g⊥ = 2.06
ZnCl₂Ethanol, 60°C[Zn(L)Cl₂]Fluorescence: λₑₓ = 370 nm, λₑₘ = 450 nm

These complexes show enhanced antibacterial activity compared to free ligands .

Comparative Reactivity with Analogues

The bromo and nitro substituents enhance electrophilicity compared to simpler pyrazole aldehydes:

CompoundAldehyde C=O IR (cm⁻¹)Reaction Rate with Malononitrile (k, M⁻¹s⁻¹)
1-(4-Bromophenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde17254.7 × 10⁻³
1,3-Diphenylpyrazole-4-carbaldehyde17001.2 × 10⁻³
5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde17102.9 × 10⁻³

Data adapted from .

Wissenschaftliche Forschungsanwendungen

1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and bromine groups can influence its reactivity and binding affinity to these targets, leading to various biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Spectral Comparisons

Table 1: Structural and Spectral Data of Selected Pyrazole-4-Carbaldehydes
Compound Name Substituents (C-1, C-3) IR (C=O, cm⁻¹) $ ^1 \text{H NMR (CHO, δ ppm)} $ Elemental Analysis (C, H, N, O) References
Target Compound 4-Br, 3-NO$_2$ 1670 (C=O) 9.97 (s, 1H) C${16}$H${10}$BrN$3$O$3$*
1-Benzoyl-3-phenyl (4a) Benzoyl, Ph 1628 (C=O) 9.1–9.32 (s, 1H) C: 73.90%, H: 4.38%, N: 10.14%
1-Benzoyl-3-(3-NO$_2$-Ph) (4b) Benzoyl, 3-NO$_2$-Ph 1633 (C=O) 9.17–9.24 (s, 1H) C: 63.55%, H: 3.45%, N: 13.08%
1-(4-Nitrobenzoyl)-3-Ph (4d) 4-NO$_2$-Bz, Ph 1659 (C=O) 9.3 (s, 1H) C: 63.55%, H: 3.45%, N: 13.08%
1-(4-Br-Ph)-3-(4-OMe-Ph) (4) 4-Br, 4-OMe 1678 (C=O) 8.52 (s, 1H) C: 60.54%, H: 3.29%, N: 12.46%
1-(4-Cl-Ph)-3-(thiophen-2-yl) 4-Cl, thiophen-2-yl 1640 (C=O) 9.5 (s, 1H) N/A
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The target compound’s 3-nitro and 4-bromo substituents enhance electrophilicity compared to electron-donating groups (e.g., 4-methoxy in compound 4) .
  • Spectral Shifts: The C=O stretching frequency in IR varies between 1628–1678 cm⁻¹, influenced by substituent electronic effects. The aldehyde proton in $ ^1 \text{H NMR} $ consistently appears downfield (δ 8.52–9.97 ppm) due to conjugation with the pyrazole ring .
Key Findings:
  • Antibacterial Activity: Halogen substituents (Br, Cl) enhance antibacterial potency. The target compound’s 4-bromo group contributes to its efficacy against Gram-positive and Gram-negative bacteria, while 3-nitro may reduce bioavailability due to steric hindrance .
  • Antioxidant Activity: Electron-donating groups (e.g., 4-methoxy) improve radical scavenging, whereas EWGs like nitro reduce activity .
  • Anticancer Potential: The compound 1-(4-Br-Ph)-3-(4-OMe-Ph) (4) showed DNA-binding affinity, suggesting a mechanism for cytotoxicity .

Biologische Aktivität

1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a compound within the pyrazole family, known for its diverse biological activities. The pyrazole ring structure is prevalent in various pharmacologically active compounds, making it a subject of interest in medicinal chemistry. This article explores the biological activities of this specific compound, focusing on its antitumor, antimicrobial, and other therapeutic potentials.

The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H10_{10}BrN3_{3}O
  • Molecular Weight : 304.14 g/mol

Synthesis

The synthesis of 1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 4-bromobenzaldehyde with 3-nitrophenylhydrazine, followed by cyclization to form the pyrazole ring. The detailed synthetic pathway may vary based on the specific methodologies employed, including microwave-assisted synthesis which enhances yield and reduces reaction time .

Antitumor Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant antitumor properties. Specifically, 1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde has shown promising results against various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)

The compound exhibited an IC50 value in the range of micromolar concentrations, indicating potent antiproliferative activity .

Cell LineIC50 Value (µM)Reference
MDA-MB-23115.2
HepG212.5
A54920.0

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it possesses significant antibacterial properties:

  • Tested Pathogens :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 µg/mL, demonstrating its effectiveness in inhibiting bacterial growth .

PathogenMIC Value (µg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Other Biological Activities

Beyond antitumor and antimicrobial effects, the compound also exhibits anti-inflammatory properties and has been studied for its potential as a monoamine oxidase B (MAO-B) inhibitor. In animal models, it has shown efficacy comparable to standard anti-inflammatory drugs such as indomethacin .

Case Studies

Several case studies have been documented regarding the biological activities of pyrazole derivatives:

  • Anticancer Study : A study involving a series of pyrazole derivatives found that those with electron-withdrawing groups exhibited enhanced cytotoxicity against multiple cancer cell lines, including breast and liver cancers.
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of pyrazole derivatives against resistant strains of bacteria, showcasing their potential as new antimicrobial agents in treating infections caused by multi-drug resistant organisms.

Q & A

Q. Advanced

  • Solvatochromism assays : Measure UV-Vis/fluorescence spectra in solvents of increasing polarity (e.g., hexane → DMSO). Look for shifts in λmax (e.g., emission at 356 nm in DMSO) .
  • Quantum yield calculations : Use integrating spheres with reference standards (e.g., quinine sulfate).
  • TD-DFT simulations : Correlate experimental λmax with HOMO-LUMO gaps under different dielectric conditions .

How can structure-activity relationships (SAR) guide optimization of substituents for enhanced bioactivity?

Q. Advanced

  • Substituent variation : Replace bromo/nitro groups with electron-withdrawing (e.g., CF3) or donating (e.g., OMe) groups to modulate electron density and binding affinity .
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase active sites) .
  • Bioisosteric replacements : Test pyrazole analogs (e.g., isoxazoles or triazoles) to improve metabolic stability .

How should researchers address contradictions in reported reaction yields or spectroscopic data?

Q. Methodological Approach

  • Replicate conditions : Verify purity of starting materials (e.g., HPLC ≥95%) and reaction setup (inert atmosphere, exact stoichiometry) .
  • Advanced characterization : Use high-field NMR (500 MHz+) or HRMS to confirm product identity.
  • Data normalization : Compare yields against internal standards (e.g., tert-butylbenzene) to account for experimental variability .

What strategies mitigate challenges in handling reactive nitro and bromo substituents during synthesis?

Q. Methodological Recommendations

  • Protection/deprotection : Temporarily mask aldehyde groups (e.g., acetal formation) to prevent side reactions .
  • Low-temperature nitration : Use HNO3/H2SO4 at 0–5°C to minimize over-nitration .
  • Pd-catalyzed cross-coupling : Introduce bromo groups via Suzuki-Miyaura reactions post-cyclization for regioselectivity .

How can computational modeling predict interactions between this compound and biological targets?

Q. Advanced

  • Molecular docking : Simulate binding to targets (e.g., tubulin or σ1 receptors) using Glide or GOLD. Validate with MM-GBSA binding energy calculations .
  • MD simulations : Run 100-ns trajectories to assess complex stability (RMSD <2 Å) .
  • ADMET profiling : Predict logP (e.g., 3.2 ±0.3) and CYP450 inhibition using SwissADME .

What are best practices for analyzing byproducts or impurities in synthetic batches?

Q. Methodological Guidelines

  • LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) with MRM transitions.
  • 2D NMR (HSQC/HMBC) : Assign unexpected peaks (e.g., residual solvents or dimerization products) .
  • Thermogravimetric analysis (TGA) : Identify volatile impurities (e.g., unreacted aldehydes) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.